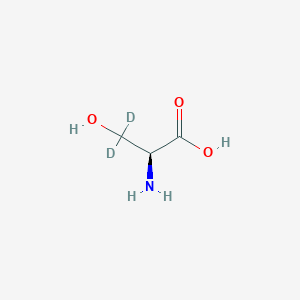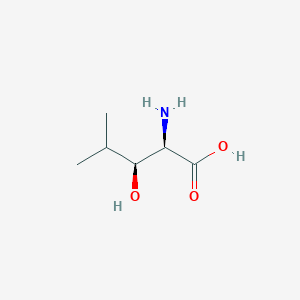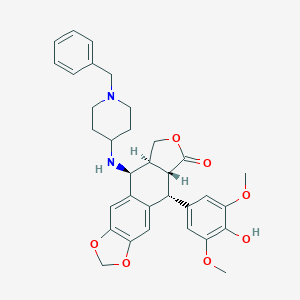![molecular formula C8H9N3 B128820 N-Methyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-47-2](/img/structure/B128820.png)
N-Methyl-1H-benzo[d]imidazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1H-benzo[d]imidazol-1-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a benzimidazole core with a methyl group attached to the nitrogen atom at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-benzo[d]imidazol-1-amine typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by methylation. One common method is the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1H-benzo[d]imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylbenzimidazole-2-one.
Reduction: Reduction reactions can convert it to N-methylbenzimidazole.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-methylbenzimidazole-2-one, N-methylbenzimidazole, and various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-1H-benzo[d]imidazol-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-1H-benzo[d]imidazol-1-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound without the methyl group.
N-Methylbenzimidazole: Similar structure but lacks the amine group.
2-Methylbenzimidazole: Methyl group attached at the 2-position instead of the 1-position.
Uniqueness
N-Methyl-1H-benzo[d]imidazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylation at the 1-position enhances its stability and reactivity compared to other benzimidazole derivatives .
Propiedades
IUPAC Name |
N-methylbenzimidazol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-11-6-10-7-4-2-3-5-8(7)11/h2-6,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZHTEJYHVCMDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=NC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)





![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
